molecular formula C9H12N2O3S B1519311 2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione CAS No. 1147800-90-5

2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione

Cat. No. B1519311
M. Wt: 228.27 g/mol
InChI Key: JXEBNTMYSUYJFX-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane . This compound is a solid at room temperature .


Synthesis Analysis

Reactive polyimide (PI) containing phenolic hydroxyl groups was prepared by the polymerization of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane and mixed thiodiphthalic anhydride .


Molecular Structure Analysis

The molecular formula of the related compound 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is C15H12F6N2O2 .


Chemical Reactions Analysis

The synthesis of the related compound involves the polymerization of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane and mixed thiodiphthalic anhydride .


Physical And Chemical Properties Analysis

The related compound 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane has a molecular weight of 366.26 g/mol .

Scientific Research Applications

Pharmacological Potential

A study by Li et al. (2009) explored the structure-activity relationship (SAR) of analogs of thiazolidine-2,4-dione, identifying them as potential substrate-specific ERK1/2 inhibitors. This research suggests the compound's relevance in developing new ERK1/2 substrate-specific inhibitors, potentially valuable in cancer treatment and other diseases involving these pathways (Li et al., 2009).

Antidiabetic Properties

Thiazolidine-2,4-dione derivatives have been evaluated as aldose reductase inhibitors, which are critical in managing diabetic complications. Sohda et al. (1982) demonstrated that certain thiazolidine-2,4-dione derivatives exhibit pronounced activity in inhibiting aldose reductase, a key enzyme in the polyol pathway associated with diabetic complications (Sohda et al., 1982).

Antimicrobial Activity

Research by Jat et al. (2006) on pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives, which include thiazolidine-2,4-dione, revealed significant antimicrobial activities against various bacterial strains, indicating its potential in developing new antibacterial agents (Jat et al., 2006).

Anticancer Research

A study by Asati & Bharti (2018) evaluated novel thiazolidine-2,4-dione derivatives for their anti-cancer activity. They discovered that certain derivatives exhibited significant cytotoxic activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology (Asati & Bharti, 2018).

Antioxidant Properties

The work by Jeong et al. (2004) highlights the antioxidant properties of multi-substituted benzylidenethiazolidine-2,4-diones. These compounds were found to significantly inhibit LDL oxidation, suggesting their utility in managing oxidative stress-related diseases (Jeong et al., 2004).

Synthesis and Structural Analysis

Research focused on the synthesis and structural analysis of thiazolidine-2,4-dione derivatives, such as the study by Aydin et al. (2013), contributes to a deeper understanding of the compound's chemical properties and potential modifications for therapeutic uses (Aydin et al., 2013).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c10-8-6-7(2-3-9(8)12)11-4-1-5-15(11,13)14/h2-3,6,12H,1,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEBNTMYSUYJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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